(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
Description
The compound (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a structurally complex molecule combining three pharmacologically significant motifs: a 1-methylbenzimidazole core, a piperazine linker, and a 5-nitrofuran moiety. These groups are frequently employed in medicinal chemistry due to their diverse biological activities. For instance, benzimidazole derivatives are known for anticancer, antimicrobial, and anti-inflammatory properties , while nitrofurans are historically associated with antibacterial and antiparasitic effects . Piperazine, a flexible heterocycle, enhances solubility and bioavailability, making it a common linker in drug design .
Properties
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-14-5-3-2-4-13(14)19-16(20)12-21-8-10-22(11-9-21)18(24)15-6-7-17(27-15)23(25)26/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXPNDMZERVWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone, with the molecular formula C18H19N5O4, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-benzo[d]imidazole derivatives with piperazine and nitrofuran moieties. The synthetic pathway often includes several steps:
- Formation of the benzimidazole ring .
- Piperazine substitution to introduce the piperazine moiety.
- Nitrofuran attachment through a methanone linkage.
The purity of synthesized compounds is generally around 95%, ensuring reliability in biological testing.
Antimicrobial Activity
Research indicates that derivatives containing benzimidazole and nitrofuran structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Strong Inhibition |
| Bacillus subtilis | Moderate Inhibition |
These findings suggest a potential application in treating infections caused by resistant bacterial strains .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related benzimidazole derivative was shown to effectively delay tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to the nitrofuran and benzimidazole moieties can significantly influence biological activity. Key findings include:
- Nitro Group Positioning : The position of the nitro group on the furan ring affects antibacterial potency.
- Piperazine Substituents : Variations in piperazine substituents can enhance selectivity and reduce toxicity.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
- Case Study 1 : A study on a related compound demonstrated significant antibacterial effects against multi-drug-resistant strains of E. coli and S. aureus, suggesting its potential as a therapeutic agent in resistant infections .
- Case Study 2 : In vitro tests showed that derivatives exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating promising anticancer activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole and piperazine moieties exhibit significant anticancer properties. The structure of (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone suggests it may interact with cellular targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division .
Antiviral Properties
Imidazole derivatives, including those similar to this compound, have been evaluated for their antiviral activities. In vitro assays have demonstrated effectiveness against various viruses, suggesting that this compound could be explored for antiviral drug development .
Design of New Therapeutics
The synthesis of this compound involves multi-step organic synthesis techniques that can be optimized for higher yields. This compound serves as a key intermediate in the development of new therapeutic agents targeting multiple pathways in diseases such as cancer and viral infections .
Immunomodulatory Effects
Preliminary studies suggest that compounds with similar structural frameworks may modulate immune responses, making them candidates for research into autoimmune diseases and other conditions where immune regulation is beneficial .
Structure Activity Relationship (SAR) Studies
The structure of this compound provides a basis for SAR studies aimed at optimizing its biological activity. By modifying specific functional groups and analyzing their effects on activity, researchers can enhance the efficacy and selectivity of this compound against target diseases .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of a series of piperazine derivatives on human cancer cell lines such as HeLa and MCF7. The results indicated that modifications to the piperazine ring significantly influenced cytotoxic activity, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Antiviral Screening
In another study, imidazole-based compounds were screened for antiviral activity against HIV and influenza viruses. The results showed promising inhibition rates, suggesting that further development of these compounds could lead to effective antiviral therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone, enabling comparative analysis of their pharmacological and physicochemical profiles:
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a)
- Structure: Features a benzimidazole-piperazine backbone with an ethanol substituent instead of a nitrofuran-carbonyl group.
- Synthesis: Prepared via refluxing 1-methyl-2-(methylthio)-1H-benzo[d]imidazole with 2-(4-methylpiperazin-1-yl)ethanol in ethanol .
5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d)
- Structure: Contains a nitroacetanilide group linked to a piperazine-dimethylaminoethyl chain.
- Synthesis : Achieved via nucleophilic substitution, yielding 81.2% of a yellow solid .
4-(4-Aminobenzoyl)piperazin-1-ylmethanone
- Structure: Replaces the benzimidazole and nitrofuran with a furan and aminobenzoyl group.
- Synthesis : Synthesized via reduction of a nitro precursor using SnCl₂, yielding a furan-piperazine-carbonyl scaffold .
- Activity: The aminobenzoyl group may enhance DNA intercalation or kinase inhibition, differing from the nitro-driven redox activity of the target compound .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
- Structure : Substitutes benzimidazole with indole and replaces nitrofuran with a benzyl group.
- Activity : Indole derivatives are prominent in serotonin receptor modulation, suggesting divergent applications compared to the antibacterial focus of nitrofurans .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7)
- Structure : Shares the benzimidazole-piperazine core but includes a pyridine-methoxybenzyl extension.
- Activity : Reported as a dual histamine H1/H4 receptor ligand, highlighting the impact of aromatic substituents on receptor selectivity .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Activity | Synthesis Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Benzimidazole-piperazine | 5-Nitrofuran-carbonyl | Antimicrobial (hypothesized) | N/A | |
| 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a) | Benzimidazole-piperazine | Ethanol | Undisclosed | Not reported | |
| 5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d) | Piperazine-nitroacetanilide | N,N-Dimethylaminoethyl | Anticancer (hypothesized) | 81.2 | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine-furan | 4-Aminobenzoyl | DNA-targeted (hypothesized) | Not reported | |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Piperazine-indole | Benzyl | Serotonin modulation (hypothesized) | N/A | |
| 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone | Benzimidazole-piperazine | Pyridine-methoxybenzyl | Histamine H1/H4 ligand | Not reported |
Key Findings
Structural Flexibility : Piperazine serves as a versatile linker, accommodating diverse substituents (e.g., nitrofuran, indole, pyridine) to tune solubility and target engagement .
Benzimidazole vs. Indole : While benzimidazole derivatives often target enzymes like kinases or tubulin, indole analogs are more associated with neurotransmitter receptors .
Synthetic Feasibility : High-yield syntheses (e.g., 81.2% for compound 3d ) suggest that nitro-containing piperazine derivatives are synthetically accessible, though nitrofuran stability under reaction conditions requires further study .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be validated?
Answer:
The compound’s synthesis typically involves coupling the benzimidazole-piperazine intermediate with a 5-nitrofuran-2-carbonyl moiety. Key steps include:
- Reagents : Use of coupling agents like HATU ( ) and bases such as DIPEA in anhydrous DMF ( ).
- Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) followed by recrystallization ( ).
- Validation : Purity is confirmed via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HR-MS) ( ). For example, NMR signals for the nitrofuran carbonyl appear at δ ~7.9–8.6 ppm (aromatic protons) and δ ~160–165 ppm (carbonyl carbons) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : Assign aromatic protons (benzimidazole: δ ~7.2–8.5 ppm; nitrofuran: δ ~7.5–8.5 ppm) and piperazine methylene protons (δ ~2.5–3.8 ppm) ( ).
- Mass Spectrometry : ESI-MS or TOF-MS confirms molecular ion peaks (e.g., [M+H]⁺) with expected m/z values ( ).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect degradation products ( ).
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?
Answer:
- Substituent Impact : Replacing the 5-nitro group on the furan with other electron-withdrawing groups (e.g., -CN) may alter receptor binding kinetics ( ). The benzimidazole’s 1-methyl group enhances metabolic stability but reduces solubility ( ).
- Methodology : Perform SAR studies by synthesizing analogs (e.g., varying nitrofuran substituents) and testing in receptor-binding assays (e.g., histamine H1/H4 receptors) ( ). Activity is quantified via IC₅₀ values and compared to parent compound .
Advanced: How can contradictory IC₅₀ values across studies be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels ( ).
- Data Normalization : Use internal controls (e.g., reference antagonists) to standardize activity measurements ( ).
- Statistical Design : Apply randomized block designs with split-plot models to account for variables like batch effects or incubation times ( ). Replicate experiments (n ≥ 3) and report mean ± SEM .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with histamine receptors. The nitrofuran’s nitro group forms hydrogen bonds with receptor residues (e.g., Asp⁹⁴ in H4R), while the benzimidazole occupies hydrophobic pockets ( ).
- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention ( ).
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps for reactivity analysis .
Basic: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Receptor Binding Assays : Radioligand displacement assays (³H-mepyramine for H1R; ³H-JNJ7777120 for H4R) in transfected HEK293 cells ( ).
- Functional Assays : Measure cAMP inhibition (H4R) or Ca²⁺ flux (H1R) using luminescence/fluorescence readouts ( ).
- Cytotoxicity Screening : MTT assays in HepG2 cells to rule out nonspecific toxicity at pharmacologically relevant concentrations ( ).
Advanced: How to design a study exploring dual H1/H4 receptor binding?
Answer:
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
